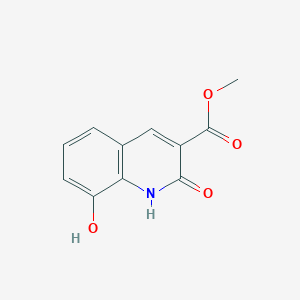
(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group attached to a propan-2-OL backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of the substituents, which can influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(2,3-dichlorophenyl)propan-1-one.
Reduction: The ketone group in 1-(2,3-dichlorophenyl)propan-1-one is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve the desired stereochemistry.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: 1-(2,3-dichlorophenyl)propan-1-one.
Reduction: 1-(2,3-dichlorophenyl)propane.
Substitution: 1-Azido-1-(2,3-dichlorophenyl)propan-2-OL.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)propan-1-one
- 1-(2-Chlorophenyl)ethanone
- 1-(3,5-Dichlorophenyl)ethanone
Uniqueness
(1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
YZYFAJNYBKFSES-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C(=CC=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



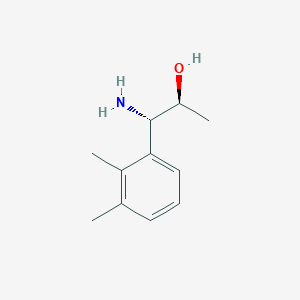
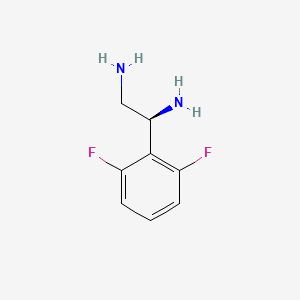
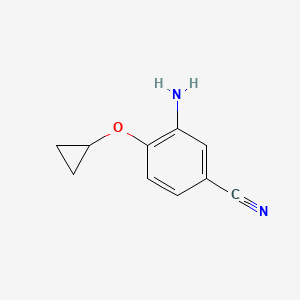

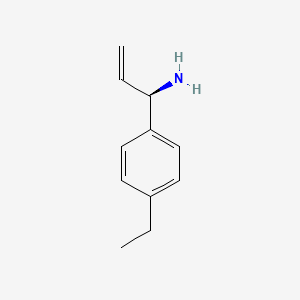
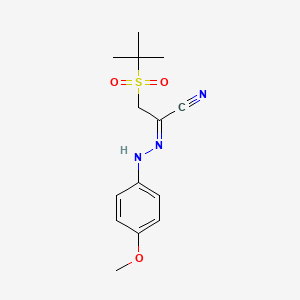
![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
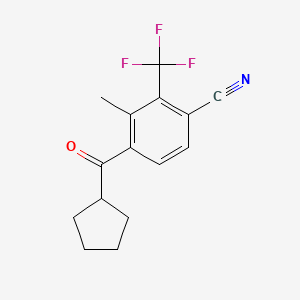

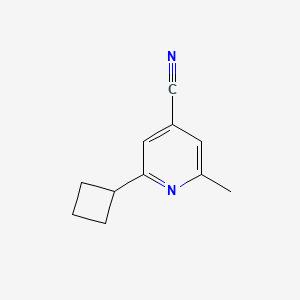
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
![(S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13053268.png)
